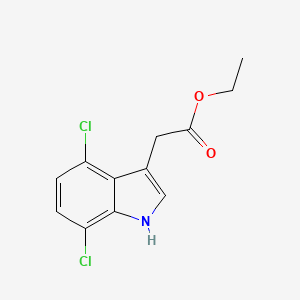
Ethyl 4,7-Dichloroindole-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,7-Dicloroindol-3-acetato de etilo es un compuesto orgánico sintético con la fórmula molecular C12H11Cl2NO2 y un peso molecular de 272.13 g/mol Es un derivado éster del ácido indol-3-acético, donde el anillo indol está sustituido con átomos de cloro en las posiciones 4 y 7
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4,7-Dicloroindol-3-acetato de etilo típicamente involucra la esterificación del ácido 4,7-dicloroindol-3-acético con etanol. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido fuerte, como ácido sulfúrico o ácido clorhídrico, bajo condiciones de reflujo. La mezcla de reacción luego se neutraliza y el producto se purifica por recristalización o cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de 4,7-Dicloroindol-3-acetato de etilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), asegura la calidad constante del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,7-Dicloroindol-3-acetato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en varios derivados de indol sustituidos .
Aplicaciones Científicas De Investigación
El 4,7-Dicloroindol-3-acetato de etilo tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4,7-Dicloroindol-3-acetato de etilo involucra su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos . Los dianas moleculares y vías exactas involucradas todavía están bajo investigación.
Comparación Con Compuestos Similares
El 4,7-Dicloroindol-3-acetato de etilo se puede comparar con otros derivados del indol, como:
Indol-3-acetato de etilo: Similar en estructura pero carece de las sustituciones de cloro, lo que puede resultar en diferentes actividades biológicas.
Ácido 4,7-dicloroindol-3-acético: La forma ácida parental del compuesto, que puede tener diferentes propiedades de solubilidad y reactividad.
Ácido indol-3-acético: Una hormona vegetal de origen natural con diferentes funciones y aplicaciones biológicas.
La singularidad del 4,7-Dicloroindol-3-acetato de etilo radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica .
Propiedades
Fórmula molecular |
C12H11Cl2NO2 |
|---|---|
Peso molecular |
272.12 g/mol |
Nombre IUPAC |
ethyl 2-(4,7-dichloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
Clave InChI |
YAEDBAORBIZLBQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


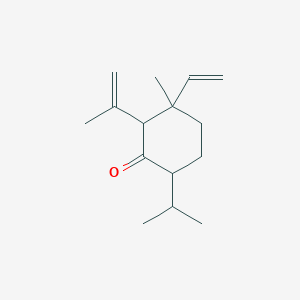
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
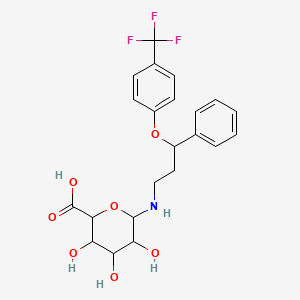
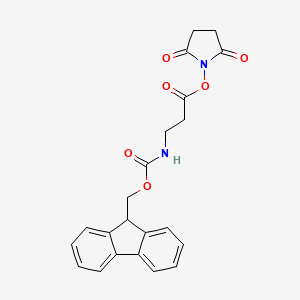
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
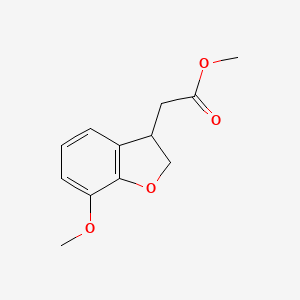
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
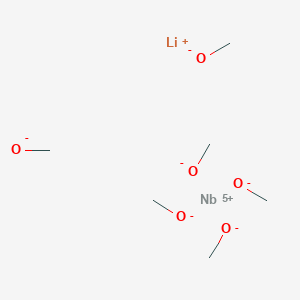
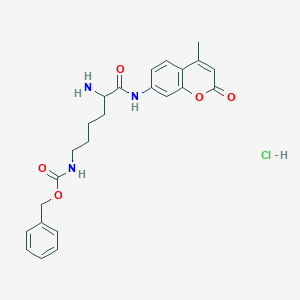
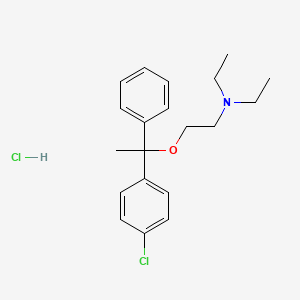

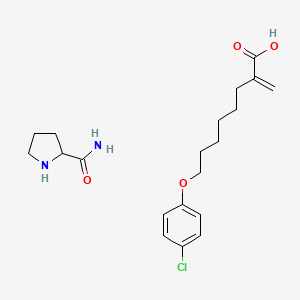
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)

